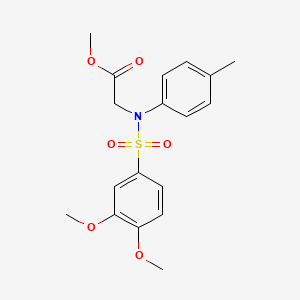
methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate is an organic compound that features a complex structure with both aromatic and sulfonyl groups
準備方法
The synthesis of methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3,4-dimethoxyaniline followed by coupling with methyl 2-bromoacetate under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability.
化学反応の分析
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified aromatic compounds with altered functional groups.
科学的研究の応用
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π stacking interactions, further influencing the compound’s biological activity. Pathways involved include modulation of enzyme activity and interference with cellular signaling processes.
類似化合物との比較
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate can be compared with similar compounds such as:
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl)aniline: Lacks the methylanilino group, resulting in different reactivity and biological activity.
Methyl 2-(N-(3,4-dimethoxyphenyl)amino)acetate: Lacks the sulfonyl group, affecting its chemical stability and interactions.
Methyl 2-(N-(4-methylanilino)sulfonyl)acetate: Lacks the dimethoxyphenyl group, altering its electronic properties and reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-13-5-7-14(8-6-13)19(12-18(20)25-4)26(21,22)15-9-10-16(23-2)17(11-15)24-3/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWIWZKSJIUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3455826.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B3455828.png)
![N-(3-acetylphenyl)-4-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3455836.png)
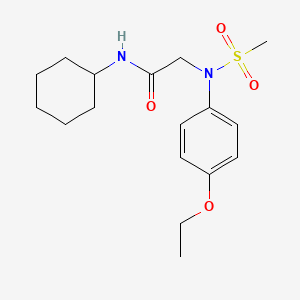
![N-(3-CHLOROPHENYL)-2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3455847.png)
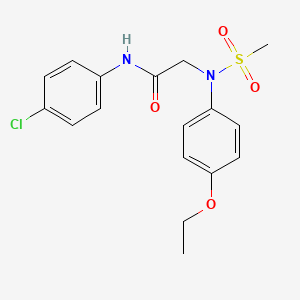
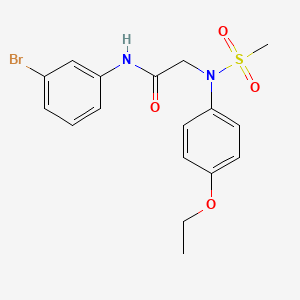
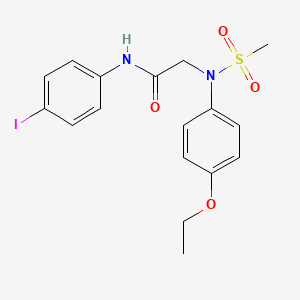
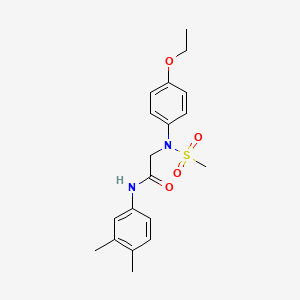
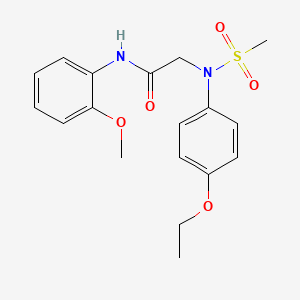
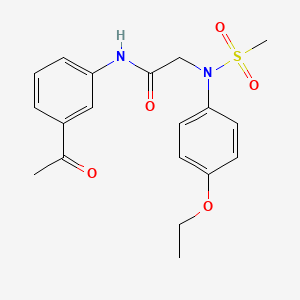
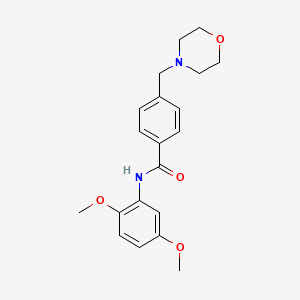

![N-(4-METHYLPHENYL)-4-(METHYLSULFANYL)-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3455924.png)
